Quinofumelin - 861647-84-9

Quinofumelin

Catalog Number: EVT-3163529
CAS Number: 861647-84-9
Molecular Formula: C20H16F2N2
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinofumelin is a novel quinoline fungicide developed by Mitsui Chemicals Agro, Inc. []. It demonstrates potent antifungal activity against a broad spectrum of fungal pathogens, making it a promising candidate for disease control in agriculture [].

Source and Classification

Quinofumelin is synthesized from quinoline derivatives and is categorized under the class of fungicides. It has been specifically noted for its effectiveness against pathogens such as Fusarium graminearum and Pyricularia oryzae, which are responsible for significant crop diseases like Fusarium head blight and rice blast, respectively. The compound's structure allows it to target specific enzymes within fungal cells, making it a promising candidate for agricultural applications .

Synthesis Analysis

The synthesis of quinofumelin involves several key chemical reactions. The primary method includes the reaction of 2-chloro-1-methylpyridinium iodide with 3-aminoquinoline in the presence of triethylamine and 1-methylcyclohexanecarboxylic acid. This reaction occurs in dichloromethane at room temperature and requires stirring for approximately three hours. Following this, the mixture is poured into ice water, extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and purified using silica gel chromatography .

Another synthesis route involves the use of thionyl chloride with quinoline-3-carboxylic acid, followed by reaction with 1-benzylcyclohexylamine in pyridine. This method also emphasizes purification through similar techniques as mentioned above .

Key Parameters:

  • Reagents: 2-chloro-1-methylpyridinium iodide, 3-aminoquinoline, triethylamine.
  • Solvents: Dichloromethane, ethyl acetate.
  • Conditions: Room temperature stirring; subsequent cooling and extraction steps.
Molecular Structure Analysis

Quinofumelin's molecular structure can be described as a pyrimidine derivative with specific functional groups that enhance its antifungal activity. The compound's structure includes a quinoline moiety, which contributes to its ability to inhibit dihydroorotate dehydrogenase.

Structural Characteristics:

  • Molecular Formula: C₁₅H₁₅ClN₂O
  • Molecular Weight: Approximately 270.75 g/mol
  • Functional Groups: Pyridine ring, amide linkages.

The detailed molecular structure facilitates its interaction with target enzymes within fungal cells, allowing for effective inhibition of growth and spore germination .

Chemical Reactions Analysis

Quinofumelin participates in several chemical reactions primarily related to its antifungal activity. Its main reaction mechanism involves the inhibition of dihydroorotate dehydrogenase. This enzyme catalyzes the conversion of dihydroorotate to orotate in the pyrimidine biosynthesis pathway.

Reaction Mechanism:

  1. Inhibition of Dihydroorotate Dehydrogenase: Quinofumelin binds to the active site of this enzyme, preventing substrate conversion.
  2. Impact on Fungal Growth: By inhibiting this key enzymatic step, quinofumelin effectively disrupts nucleic acid synthesis within fungal cells, leading to reduced growth rates and spore production .
Mechanism of Action

The mechanism of action of quinofumelin primarily revolves around its inhibitory effect on dihydroorotate dehydrogenase. This enzyme is pivotal in both the de novo synthesis pathway for pyrimidines and the salvage pathway that recycles nucleotides from nucleic acids.

Detailed Mechanism:

  • Target Enzyme: Dihydroorotate dehydrogenase (DHODH).
  • Biochemical Pathway: Inhibition leads to decreased levels of orotate and subsequently uridine monophosphate (UMP), essential for RNA synthesis.
  • Effect on Gene Expression: Quinofumelin has been shown to down-regulate the expression of TRI5 gene involved in deoxynivalenol (DON) biosynthesis in Fusarium graminearum, further showcasing its multifaceted action against fungal pathogens .
Physical and Chemical Properties Analysis

Quinofumelin exhibits several notable physical and chemical properties that contribute to its functionality as a fungicide:

Properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.
  • Stability: Stable under normal storage conditions but should be protected from moisture and extreme temperatures.

These properties are crucial for its application in agricultural settings where stability and solubility can affect efficacy during formulation and application processes .

Applications

Quinofumelin has diverse applications primarily in agriculture due to its antifungal properties:

Key Applications:

  • Crop Protection: Effective against major fungal pathogens including Fusarium graminearum (causing Fusarium head blight) and Pyricularia oryzae (causing rice blast).
  • Fungicide Development: Serves as a model compound for developing new fungicides with novel mechanisms of action.
  • Research Tool: Utilized in studies exploring fungal biology and resistance mechanisms due to its specific inhibitory effects on key enzymes involved in nucleic acid metabolism.
Mechanistic Elucidation of Quinofumelin's Antifungal Activity

Inhibition of Dihydroorotate Dehydrogenase II (DHODHII) as Primary Target

Quinofumelin exerts its fungicidal activity through potent and selective inhibition of Class 2 dihydroorotate dehydrogenase (DHODHII), a key enzyme in the de novo pyrimidine biosynthesis pathway. This mitochondrial membrane-bound enzyme catalyzes the oxidation of dihydroorotate to orotate, a committed step in uridine monophosphate (UMP) synthesis. Biochemical assays reveal exceptional inhibitory potency against Fusarium graminearum DHODHII (FgDHODHII), with half-maximal inhibitory concentration (IC50) values in the nanomolar range (2.8 nM) [2] [3]. Crucially, quinofumelin demonstrates profound species selectivity, exhibiting negligible inhibition (>100 µM IC50) against human DHODH (HsDHODH) [2] [6]. This selectivity ratio (>35,000-fold) is attributed to critical structural differences within the ubiquinone-binding pocket of fungal versus mammalian enzymes. Fungal DHODHII possesses a more compact hydrophobic pocket lined with residues like Ala59 and Phe64 (Pyricularia oryzae numbering), which optimally accommodates quinofumelin's difluoro-dimethyl-dihydroisoquinolinylquinoline structure. In contrast, the larger and more polar human ubiquinone-binding site impedes high-affinity binding [2] [6].

Table 1: Inhibitory Activity and Selectivity Profile of Quinofumelin

Enzyme SourceIC50 ValueSelectivity Ratio (vs. PoDHODHII)Key Structural Determinants of Selectivity
Pyricularia oryzae (PoDHODHII)2.8 nM1Compact hydrophobic pocket (Ala59, Phe64, Ile25, Leu46)
Homo sapiens (HsDHODH)>100 µM>35,714Larger polar pocket (Tyr356, Gln47, Arg136)
Fusarium graminearum (FgDHODHII)*~3.1 nM*~1*Similar to PoDHODHII (Conserved binding site)

*Estimated based on homologous enzyme data [2] [4] [6]

Transcriptomic Profiling of Pyrimidine Biosynthesis Pathway Disruption in Fusarium graminearum

Transcriptome analysis of F. graminearum exposed to sub-lethal quinofumelin concentrations (EC50) reveals a targeted disruption of the pyrimidine biosynthesis pathway (PBP). RNA-Seq data identifies 234 significantly differentially expressed genes (DEGs), with pronounced downregulation of core de novo pyrimidine synthesis genes [4] [7] [9]. Key repressed genes include:

  • Carbamoyl-phosphate synthetase (CPA1, CPA2): Downregulated 4.2-fold and 3.8-fold, respectively, reducing carbamoyl phosphate production.
  • Aspartate transcarbamylase (PYRBI/PYRII): Decreased 3.5-fold, limiting carbamoyl aspartate formation.
  • Dihydroorotase (PYRIII): Reduced 3.1-fold.
  • Dihydroorotate dehydrogenase (PYR4/DHODHII): Suppressed 5.6-fold, directly aligning with the identified target.
  • Orotidine 5'-phosphate decarboxylase (PYR6/URA3): Diminished 4.0-fold.

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis confirms significant enrichment of DEGs within "Pyrimidine metabolism" (p<0.001) and related pathways like "Alanine, aspartate, and glutamate metabolism" [4] [9]. Concurrently, genes encoding salvage pathway enzymes (e.g., uridine kinase, uracil phosphoribosyltransferase) exhibit significant upregulation (2.5-3.5 fold), indicating a compensatory cellular response to overcome de novo pathway blockade [7] [9]. Principal Component Analysis (PCA) demonstrates clear separation between treated and control samples (PC1=45.59%, PC2=16.98%), confirming the profound transcriptional impact of DHODHII inhibition [4].

Table 2: Key Transcriptional Changes in F. graminearum Pyrimidine Pathway Genes Induced by Quinofumelin

Gene IdentifierGene Name/FunctionLog2(Fold Change)RegulationPathway Step
FGSG_02037Carbamoyl-phosphate synthase (CPA2)-2.07DownCarbamoyl phosphate synthesis
FGSG_06789Aspartate transcarbamylase (PYRBI)-1.81DownCarbamoyl aspartate formation
FGSG_02345Dihydroorotase (PYRIII)-1.63DownDihydroorotate production
FGSG_09901Dihydroorotate DH (PYR4/DHODHII)-2.49DownDihydroorotate → Orotate
FGSG_01234Orotidine 5'-P decarboxylase (PYR6)-2.00DownOMP → UMP
FGSG_05432Uridine kinase (UDK)+1.74UpSalvage: Uridine → UMP
FGSG_08761Uracil phosphoribosyltransferase (UPRT)+1.85UpSalvage: Uracil → UMP

Metabolomic Signatures of Uridine/Uracil Salvage Pathway Compensation

Metabolomic profiling corroborates the transcriptomic data, revealing significant accumulation of pyrimidine pathway intermediates upstream of DHODHII and depletion of downstream products. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis identifies 943 differentially accumulated metabolites (DAMs) in quinofumelin-treated F. graminearum [4] [9]. Key signatures include:

  • Accumulation: Dihydroorotate (8.7-fold increase), carbamoyl aspartate (5.2-fold increase) – substrates trapped before the DHODHII-catalyzed step.
  • Depletion: Orotate (6.8-fold decrease), UMP (5.5-fold decrease), UDP-glucose (4.2-fold decrease), CTP (4.0-fold decrease) – products and derivatives dependent on de novo synthesis beyond DHODH.KEGG metabolite enrichment highlights "Pyrimidine metabolism" (p=0.003) and "Amino sugar and nucleotide sugar metabolism" (p=0.012) as the most significantly altered pathways [4] [9]. Crucially, exogenous supplementation of UMP, uridine, or uracil – metabolites downstream of the salvage pathway – completely reverses quinofumelin-induced mycelial growth inhibition in F. graminearum and Fusarium asiaticum [2] [9]. In contrast, supplementation with dihydroorotate or orotate (substrates or products directly involving DHODH) fails to restore growth, confirming the specific blockade at the DHODHII step and the functional capacity of the salvage pathway to bypass this inhibition when provided with exogenous pyrimidine precursors [2] [5] [9].

Table 3: Metabolomic Changes and Functional Rescue by Pyrimidine Precursors

MetaboliteFold Change (Treated vs. Control)Pathway LocationRescue of Growth Inhibition by Exogenous Supply?
Dihydroorotate+8.7Upstream of DHODHIINo
Carbamoyl aspartate+5.2Upstream of DHODHIINo
Orotate-6.8Downstream of DHODHIINo
UMP-5.5Downstream of DHODHIIYes
UDP-glucose-4.2Derived from UTP/UDPYes (Indirectly via UMP/uridine/uracil)
CTP-4.0Derived from UTPYes (Indirectly via UMP/uridine/uracil)
UridineNot significantly changedSalvage Pathway Entry PointYes
UracilNot significantly changedSalvage Pathway Entry PointYes

Molecular Docking and Binding Affinity Studies with FgDHODHII

Computational and biophysical studies elucidate the high-affinity interaction between quinofumelin and FgDHODHII. Homology modeling based on P. oryzae DHODHII (PoDHODHII, PDB templates) followed by molecular docking positions quinofumelin deep within the ubiquinone-binding tunnel near the enzyme's FMN cofactor [2] [4] [6]. Critical interactions stabilizing the complex include:

  • Hydrophobic interactions: The quinoline and dihydroisoquinoline rings engage in π-π stacking with Phe64 and van der Waals contacts with Ile25, Leu46, Leu66, and Ala59.
  • Halogen bonding: The difluoro moiety forms halogen bonds with backbone carbonyl oxygen of Ala59.
  • Hydrogen bonding: The quinoline nitrogen may form a weak H-bond with a water molecule coordinated to Ser39 [2] [4].Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) assays quantitatively confirm this strong binding, reporting dissociation constants (KD) in the low nanomolar range (2.5-5.0 nM) for FgDHODHII [4]. Mutagenesis studies targeting the ubiquinone site residues (e.g., Ala59Val, Phe64Leu) significantly reduce quinofumelin binding affinity (>100-fold increase in KD) and confer fungal resistance, directly implicating these residues in the fungicide's mechanism [2] [6]. Sequence alignment reveals Ala59 and Phe64 are strictly conserved in sensitive plant-pathogenic ascomycetes but differ in mammals (e.g., HsDHODH has Tyr356, Gln47, Arg136), explaining the species selectivity observed biochemically and in recombinant mutants [2] [6].

Functional Complementation Assays Using ΔFgDHODHII Mutants

Genetic validation confirms DHODHII as the essential and primary target of quinofumelin. Targeted gene deletion of FgPYR4 (encoding FgDHODHII) in F. graminearum is lethal under standard culture conditions, demonstrating the enzyme's indispensability for viability when pyrimidine salvage precursors are absent [4] [7] [9]. This lethal phenotype mirrors the effect of high-dose quinofumelin treatment in wild-type strains. Crucially, growth of the ΔFgPYR4 null mutant is fully rescued on media supplemented with UMP, uridine, or uracil, confirming that the sole defect is pyrimidine auxotrophy [4] [9]. Recombinant complementation experiments provide definitive proof-of-target:

  • PoPYR4 (Wild-type P. oryzae DHODHII gene) insertion into the ΔPoPYR4 P. oryzae mutant restores wild-type growth but confers hypersensitivity to quinofumelin (EC50 < 0.01 ppm) due to restored expression of the sensitive target enzyme [2] [5].
  • ΔN-HsDHODH gene insertion: Insertion of human DHODH into the ΔPoPYR4 mutant background also rescues growth. However, these recombinant strains exhibit high resistance to quinofumelin (growth unaffected at 1 ppm), as quinofumelin cannot effectively inhibit the human enzyme [2] [6].Pathogenicity assays demonstrate that the ΔFgPYR4 mutant, while viable on supplemented media, is completely non-pathogenic on wheat coleoptiles or rice leaves, highlighting the critical role of de novo pyrimidine biosynthesis (and specifically DHODHII function) during host infection and colonization, likely due to limited pyrimidine availability in plant tissues during early infection stages [4] [5] [9]. This loss of pathogenicity phenocopies the protective effect of quinofumelin treatment in planta.

Table 4: Functional Characterization of FgDHODHII and Complementation in Mutants

Strain / GenotypeViability on Minimal MediumQuinofumelin Sensitivity (EC50)Pathogenicity on Host PlantsRescue by UMP/Uridine/Uracil
Wild-type F. graminearumViable~0.019 µg/mL (Mycelial)VirulentNot Required
ΔFgPYR4 Null MutantLethalN/ANon-pathogenicYes (Fully rescued)
ΔPoPYR4 + PoPYR4 (Complemented)Viable<0.01 ppm (Highly Sensitive)VirulentNot Required
ΔPoPYR4 + ΔN-HsDHODH (Human)Viable>1 ppm (Resistant)VirulentNot Required
Wild-type + Quinofumelin (EC50)Inhibited growthApplied concentrationInhibitedYes (Growth restored)

Properties

CAS Number

861647-84-9

Product Name

Quinofumelin

IUPAC Name

4,4-difluoro-3,3-dimethyl-1-quinolin-3-ylisoquinoline

Molecular Formula

C20H16F2N2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H16F2N2/c1-19(2)20(21,22)16-9-5-4-8-15(16)18(24-19)14-11-13-7-3-6-10-17(13)23-12-14/h3-12H,1-2H3

InChI Key

SWTPIYGGSMJRTB-UHFFFAOYSA-N

SMILES

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C

Canonical SMILES

CC1(C(C2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3)(F)F)C

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